molecular formula C7H5ClF3NO B14805970 (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol

(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B14805970
M. Wt: 211.57 g/mol
InChI Key: WOXXTMPEJAHGBG-UHFFFAOYSA-N
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Description

(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol may involve large-scale halogenation and trifluoromethylation processes, followed by hydroxymethylation. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with biological macromolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for pesticides and drugs .

Mechanism of Action

The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H5ClF3NO/c8-6-2-12-1-5(4(6)3-13)7(9,10)11/h1-2,13H,3H2

InChI Key

WOXXTMPEJAHGBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CO)C(F)(F)F

Origin of Product

United States

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